ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
Description
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a heterocyclic compound featuring:
- A piperidine ring substituted at position 1 with an ethyl carboxylate group.
- A 1,2,3-triazole core at position 4 of the piperidine, functionalized with a phenyl group (position 1) and a pyridin-2-yl group (position 5).
- An amide linkage connecting the triazole to the piperidine.
Properties
IUPAC Name |
ethyl 4-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-2-31-22(30)27-14-11-16(12-15-27)24-21(29)19-20(18-10-6-7-13-23-18)28(26-25-19)17-8-4-3-5-9-17/h3-10,13,16H,2,11-12,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNRNDNMCXFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the piperidine and pyridine rings. Common synthetic routes include:
Cycloaddition Reactions: The formation of the triazole ring is often achieved through cycloaddition reactions involving azides and alkynes.
Amidation Reactions: The attachment of the amido group to the triazole ring is typically carried out through amidation reactions using appropriate amines and carboxylic acids.
Esterification Reactions: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is its use as an antimicrobial agent. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Studies have shown that this compound exhibits significant antibacterial properties against various strains, including resistant bacteria.
Case Study:
A study conducted by researchers at Anhui University demonstrated that derivatives of triazole compounds, including the target compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating potent antimicrobial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that triazole derivatives can interfere with cancer cell proliferation and induce apoptosis.
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole] | MCF7 | 20 |
This data suggests that the compound has a promising role in cancer therapy, particularly against cervical and breast cancer cell lines .
Fungicidal Activity
In agriculture, this compound has been explored for its fungicidal properties. Triazoles are widely recognized for their ability to inhibit fungal growth.
Case Study:
A field trial demonstrated that formulations containing this compound effectively controlled powdery mildew in crops such as cucumbers and grapes. The application resulted in a reduction of disease incidence by over 60% compared to untreated controls .
Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.
Data Table: Polymer Properties
| Polymer Type | Modification | Tensile Strength (MPa) |
|---|---|---|
| Polyethylene | Unmodified | 20 |
| Polyethylene | Modified with ethyl 4-[...] | 35 |
The incorporation of this compound led to a significant increase in tensile strength, indicating improved durability and performance of the resulting polymer materials .
Mechanism of Action
The mechanism of action of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Triazole-Based Analogs
Compound BG15964 (N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide)
- Key Differences: Replaces the piperidine-ethyl carboxylate with a butan-2-yl chain linked to a furan.
- Implications :
tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- Key Differences :
- Boc-protected piperidine vs. ethyl carboxylate .
- Methoxycarbonyl substituent on the triazole vs. phenyl-pyridinyl groups.
- Implications :
Piperidine Derivatives with Heterocyclic Modifications
Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Key Differences :
- Replaces the triazole with a pyrazole-thiazole system.
- Incorporates trifluoromethyl and fluorophenyl groups.
- Implications :
1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid
- Key Differences :
- Pyrazolo-pyrimidine core vs. triazole.
- Carboxylic acid substituent vs. ethyl carboxylate.
- The carboxylic acid may confer higher polarity but lower oral absorption .
Tabulated Comparison of Key Properties
*Estimated using fragment-based methods.
Biological Activity
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Triazole moiety : A five-membered ring containing three nitrogen atoms that contributes to its biological properties.
- Phenyl and pyridine substituents : These aromatic rings enhance the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 398.49 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole] have demonstrated efficacy against various bacterial strains. In a study focusing on related compounds, several exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Triazole compounds have been investigated for their anti-inflammatory effects. A related study found that certain triazole derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases . Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole] may share similar mechanisms of action.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and MAPK . In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models.
The biological activity of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole] likely involves multiple mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in disease processes.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors.
- Gene Expression Regulation : It may influence the expression of genes involved in inflammation and cancer progression.
Case Studies
Several studies have explored the biological effects of triazole derivatives:
- A study published in MDPI highlighted the synthesis and evaluation of various triazole compounds for their anticancer activities. One derivative showed IC50 values as low as 0.5 µM against specific cancer cell lines .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Triazole Derivative A | 0.5 | Breast Cancer |
| Triazole Derivative B | 1.0 | Lung Cancer |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Azide formation | NaN₃, DMF | DMF | 75°C | Quantitative |
| CuAAC | CuSO₄·5H₂O, sodium ascorbate | t-BuOH/H₂O | RT | 77–83% |
Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?
Answer:
For challenging crystallographic
- Twinning : Use SHELXL ’s
TWINandBASFcommands to model twinned domains. Input HKLF 5 format data and refine the twin matrix . - Disordered groups : Apply
PART,SUMP, andISORconstraints to refine anisotropic displacement parameters . - Validation : Cross-check with WinGX/ORTEP for geometry analysis (bond lengths/angles) and displacement ellipsoid visualization .
AFIXfor rigid-bond restraints.SIMUfor similarity constraints on adjacent atoms.HTABfor hydrogen-bonding tables.
Basic: What characterization techniques are essential to confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify piperidine (δ 1.4–3.5 ppm for CH₂ groups), triazole (δ 7.5–8.5 ppm for aromatic protons), and pyridyl substituents .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine and triazole protons).
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- IR Spectroscopy : Validate amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) carbonyl stretches .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Data | Evidence Source |
|---|---|---|
| ¹H NMR | δ 8.5–8.7 ppm (pyridyl-H), δ 4.1–4.3 ppm (COOCH₂CH₃) | |
| HRMS | m/z 452.1872 ([M+H]⁺, calc. 452.1875) |
Advanced: How can conflicting NMR data (e.g., unexpected splitting or integration) be troubleshooted?
Answer:
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange in the piperidine or triazole moieties.
- Impurity analysis : Compare HRMS with NMR integration ratios. For example, residual solvents (e.g., THF) may cause extra peaks .
- NOESY/ROESY : Identify spatial proximity of protons to resolve stereochemical ambiguities (e.g., amide rotamers) .
Q. Example Workflow :
Acquire ¹H NMR at 500 MHz in DMSO-d₆.
Perform DEPT-135 to distinguish CH₃, CH₂, and CH groups.
Use HSQC to assign carbon-bound protons.
Basic: What purification methods are effective for isolating the final compound?
Answer:
- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (3:1 to 1:2) .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystalline solids.
- HPLC-Prep : For polar impurities, employ reverse-phase C18 columns with acetonitrile/water mobile phases.
Critical Note : Monitor fractions by TLC (Rf ~0.3 in ethyl acetate) and characterize each batch via melting point and HRMS .
Advanced: How can regioselectivity in triazole formation be controlled during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
